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molecular formula C11H19N3O2S B8375560 tert-Butyl N-[2-[(4-methylthiazol-2-yl)amino]ethyl]carbamate

tert-Butyl N-[2-[(4-methylthiazol-2-yl)amino]ethyl]carbamate

Cat. No. B8375560
M. Wt: 257.35 g/mol
InChI Key: QGEHTNKGGASPMZ-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

To a solution of tert-butyl N-[2-[(4-methylthiazol-2-yl)amino]ethyl]carbamate (435 mg, 1.69 mmol) in acetone (20 mL) was added HCl (4N in dioxane, 2.6 mL, 10.40 mmol) and the reaction mixture was stirred at room temperature overnight. The resulting precipitate was isolated by filtration, washed with acetone and diethylether and allowed to dry at ambient conditions to yield 290 mg of an off-white solid (1.497 mmol, 89%). MS(ESI) m/z=158.1 [M+1]+.
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)[S:5][CH:6]=1.[ClH:18]>CC(C)=O>[ClH:18].[CH3:1][C:2]1[N:3]=[C:4]([NH:7][CH2:8][CH2:9][NH2:10])[S:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
CC=1N=C(SC1)NCCNC(OC(C)(C)C)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with acetone and diethylether
CUSTOM
Type
CUSTOM
Details
to dry at ambient conditions

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC=1N=C(SC1)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.497 mmol
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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